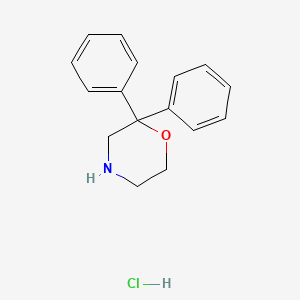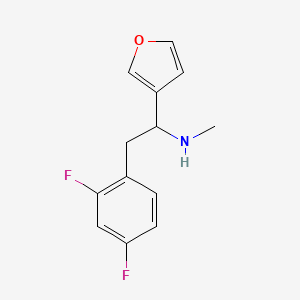
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine is an organic compound that belongs to the class of amines. This compound features a difluorophenyl group, a furan ring, and a methylethanamine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluorophenyl group: This step may involve a halogenation reaction followed by a coupling reaction to attach the difluorophenyl group to the furan ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to modulate their activity. This interaction can involve binding to the active site, altering protein conformation, or affecting signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-ethylethan-1-amine
- 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylpropan-1-amine
- 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylbutan-1-amine
Uniqueness
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the difluorophenyl group can enhance its stability and lipophilicity, while the furan ring can contribute to its reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C13H13F2NO |
|---|---|
Peso molecular |
237.24 g/mol |
Nombre IUPAC |
2-(2,4-difluorophenyl)-1-(furan-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C13H13F2NO/c1-16-13(10-4-5-17-8-10)6-9-2-3-11(14)7-12(9)15/h2-5,7-8,13,16H,6H2,1H3 |
Clave InChI |
GAZXGOUAFIQOPD-UHFFFAOYSA-N |
SMILES canónico |
CNC(CC1=C(C=C(C=C1)F)F)C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13562994.png)
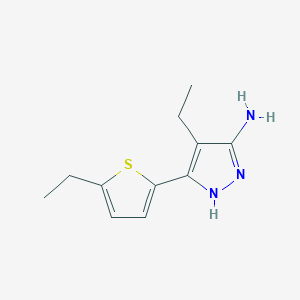

![3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563027.png)

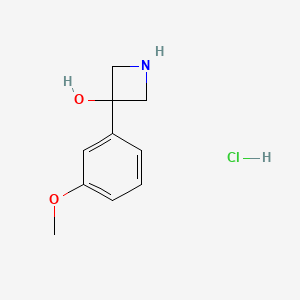
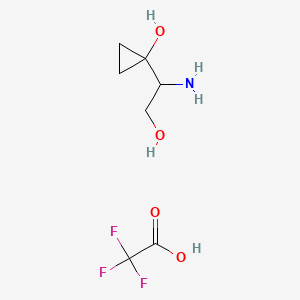
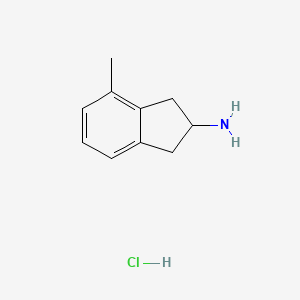
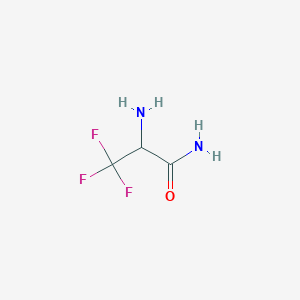


![Tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13563073.png)
